molecular formula C11H14IN5O2 B1666380 (1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol CAS No. 186141-75-3

(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol

Cat. No. B1666380
M. Wt: 375.17 g/mol
InChI Key: NSXJHIFQIZKLGF-LWIVVEGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A134974 is a bioactive chemical.

Scientific Research Applications

Inhibition of Hepatitis B Virus

A significant application of similar compounds is in the inhibition of Hepatitis B virus (HBV) replication. Novel neplanocin A derivatives, closely related in structure to the chemical , have shown potent inhibitory effects on HBV replication in vitro (Toyama et al., 2022). These derivatives selectively reduce HBV RNA levels and antigen production, demonstrating a distinct mechanism of action from conventional anti-HBV agents.

Antiviral Activities

Related pyrrolo[2,3-d]pyrimidine derivatives have been identified with antiviral activities. For example, a compound with a similar structure showed marginal activity against respiratory syncytial, vesicular stomatitis, and rhino viruses in vitro (Secrist et al., 1984). Another derivative exhibited selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend et al., 1985).

Synthesis of Nucleosides

These compounds are also crucial in the synthesis of nucleosides, which have various therapeutic applications. Efficient routes to prepare 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds, which are structurally similar, have been developed (Wang & Gold, 2009).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Pyrrolo[2,3-d]pyrimidine derivatives are explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, making them potent candidates for antitumor agents (Gangjee et al., 2004).

properties

CAS RN

186141-75-3

Product Name

(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol

Molecular Formula

C11H14IN5O2

Molecular Weight

375.17 g/mol

IUPAC Name

(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H14IN5O2/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16)/t5-,6+,8+,9-/m0/s1

InChI Key

NSXJHIFQIZKLGF-LWIVVEGESA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)I)O)O)N

SMILES

C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N

Canonical SMILES

C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 134974
A-134974

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
Reactant of Route 2
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
Reactant of Route 3
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
Reactant of Route 4
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
Reactant of Route 5
Reactant of Route 5
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
Reactant of Route 6
(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol

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